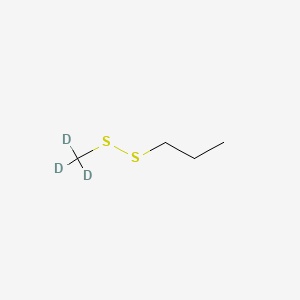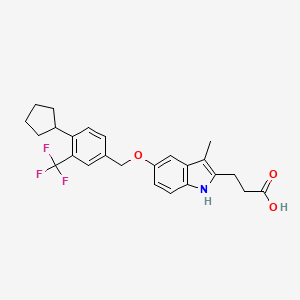
Targocil-II
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Targocil-II is a compound known for its role as an ABC transporter inhibitor. It exhibits significant antibacterial activity by inhibiting ATP hydrolysis through binding to allosteric sites within the transmembrane domain. This compound has an IC50 value of 137 nanomolar, making it a potent inhibitor .
Analyse Chemischer Reaktionen
Targocil-II undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Wissenschaftliche Forschungsanwendungen
Targocil-II has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of ABC transporters and their role in various biochemical processes.
Biology: Employed in research to understand the mechanisms of bacterial resistance and the role of ABC transporters in cellular processes.
Medicine: Investigated for its potential use in developing new antibacterial therapies, particularly against methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
Targocil-II exerts its effects by targeting the TarG subunit of the wall teichoic acid translocase (TarGH). This inhibition prevents the translocation of wall teichoic acid across the bacterial membrane, leading to a decrease in cell wall integrity and ultimately bacterial cell death. The molecular targets and pathways involved include the inhibition of ATP hydrolysis and the disruption of cell wall biosynthesis .
Vergleich Mit ähnlichen Verbindungen
Targocil-II is unique in its specific inhibition of the TarG subunit of the wall teichoic acid translocase. Similar compounds include:
Targocil: Targets the TarG component but with different binding sites.
Tarocins A and B: Inhibit wall teichoic acid biosynthesis through different mechanisms.
Eigenschaften
Molekularformel |
C26H22ClNO6 |
|---|---|
Molekulargewicht |
479.9 g/mol |
IUPAC-Name |
(2S)-1-[2-[3-(4-chlorophenyl)-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H22ClNO6/c1-13-17-10-19-20(15-5-7-16(27)8-6-15)12-33-23(19)14(2)24(17)34-26(32)18(13)11-22(29)28-9-3-4-21(28)25(30)31/h5-8,10,12,21H,3-4,9,11H2,1-2H3,(H,30,31)/t21-/m0/s1 |
InChI-Schlüssel |
AKQCCBGXRNNPLS-NRFANRHFSA-N |
Isomerische SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCC[C@H]5C(=O)O |
Kanonische SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=C(C=C4)Cl)C)CC(=O)N5CCCC5C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(3-chlorophenyl)-8-[[1-(4-methyl-2-nitrophenyl)triazol-4-yl]methoxy]quinazolin-2-amine](/img/structure/B15136889.png)
![N'-[[2-(2,3-dichlorophenoxy)phenyl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B15136894.png)


![acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B15136913.png)

![2-(2-methylpropylamino)-1-[(4R)-4-(6-methylpyridin-2-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]ethanone](/img/structure/B15136921.png)

![sodium;(5R)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B15136938.png)


